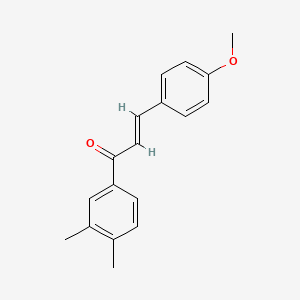
(2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one, commonly referred to as 2,4-DMDP, is a compound that has been studied for its potential applications in various scientific fields. It is a synthetic molecule that has been found to possess a wide range of biological and pharmacological activities, including anti-inflammatory and antifungal properties. 2,4-DMDP is a versatile compound that has been used in a variety of laboratory experiments, including drug development and drug delivery.
科学研究应用
2,4-DMDP has been studied for its potential applications in various scientific fields. It has been used in drug development and drug delivery studies, as well as in the synthesis of other compounds. It has also been used in studies of its anti-inflammatory and antifungal properties. Additionally, 2,4-DMDP has been used to study the effects of its metabolites on the human body, and has been studied for its potential applications in the treatment of cancer and Alzheimer’s disease.
作用机制
The exact mechanism of action of 2,4-DMDP is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the synthesis of prostaglandins, which are hormones that play a role in inflammation and pain. Additionally, 2,4-DMDP has been shown to inhibit the growth of certain fungi, likely due to its ability to disrupt the cell membrane.
Biochemical and Physiological Effects
2,4-DMDP has been found to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and antifungal properties, as well as the ability to inhibit the growth of certain cancer cells. Additionally, 2,4-DMDP has been shown to have an effect on the central nervous system, as it has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
实验室实验的优点和局限性
2,4-DMDP is a versatile compound that has been used in a variety of laboratory experiments. It has the advantage of being relatively inexpensive and easy to synthesize, as well as being non-toxic and non-carcinogenic. Additionally, its anti-inflammatory and antifungal properties make it a useful compound for drug development and drug delivery studies. However, there are some limitations to using 2,4-DMDP in laboratory experiments, as it can be metabolized in the body and can cause side effects such as nausea, vomiting, and headache.
未来方向
Given the wide range of potential applications of 2,4-DMDP, there are numerous future directions for research. One potential direction is to further investigate the compound’s anti-inflammatory and antifungal properties, as well as its potential applications in the treatment of cancer and Alzheimer’s disease. Additionally, further research could be conducted on the compound’s mechanism of action and its potential side effects. Finally, further research could be conducted on the synthesis of 2,4-DMDP and its potential applications in drug development and drug delivery.
合成方法
2,4-DMDP can be synthesized via a variety of methods, including the use of a Grignard reagent and a Wittig reaction. In the Grignard reaction, a Grignard reagent is used to react with an aldehyde or ketone in the presence of an acid catalyst, such as hydrochloric acid. This reaction produces a secondary alcohol, which can be further reacted with an acid chloride to produce 2,4-DMDP. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkene. This alkene can then be reacted with an alkyl halide to produce 2,4-DMDP.
属性
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-13-5-6-16(11-14(13)2)18(20)10-8-15-7-9-17(21-3)12-19(15)22-4/h5-12H,1-4H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJUOZNQDRBVIC-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














